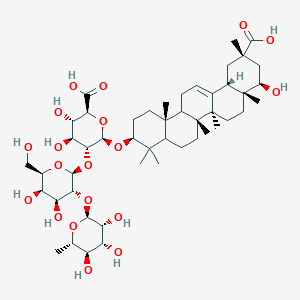

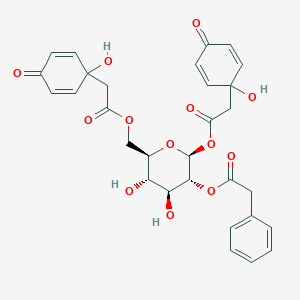

Saponin 2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Saponin 2 is a naturally occurring glycoside compound found in various plant species. It consists of a hydrophobic aglycone (sapogenin) linked to one or more hydrophilic sugar chains. Saponins are known for their surfactant properties, which allow them to form stable foams in aqueous solutions. They play significant roles in plant defense mechanisms and have various applications in pharmaceuticals, cosmetics, and food industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Saponin 2 typically involves the extraction of sapogenins from plant sources, followed by glycosylation to attach sugar moieties. Common methods include:

Extraction: Sapogenins are extracted using solvents like ethanol or methanol.

Glycosylation: The sapogenin is glycosylated using glycosyl donors under acidic or basic conditions. .

Industrial Production Methods

Industrial production of this compound often involves large-scale extraction from plants such as Quillaja saponaria or Glycyrrhiza glabra. Techniques like high-performance liquid chromatography (HPLC) and counter-current chromatography are used for purification .

Chemical Reactions Analysis

Types of Reactions

Saponin 2 undergoes various chemical reactions, including:

Oxidation: Saponins can be oxidized to form more reactive intermediates.

Reduction: Reduction reactions can modify the aglycone structure.

Substitution: Substitution reactions can occur at the sugar moieties or the aglycone

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines and thiols

Major Products

The major products formed from these reactions include modified saponins with altered biological activities and improved pharmacokinetic properties .

Scientific Research Applications

Saponin 2 has a wide range of scientific research applications:

Chemistry: Used as a natural surfactant and emulsifier in various chemical formulations.

Biology: Studied for its role in plant defense mechanisms and its effects on cell membranes.

Medicine: Investigated for its potential as an adjuvant in vaccines, its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Utilized in the production of natural detergents, foaming agents, and as a stabilizer in food products .

Mechanism of Action

Saponin 2 exerts its effects primarily through its interaction with cell membranes. The amphipathic nature of saponins allows them to insert into lipid bilayers, causing increased membrane permeability. This can lead to cell lysis or enhanced uptake of other molecules. Saponins also activate various signaling pathways, including those involved in immune responses .

Comparison with Similar Compounds

Similar Compounds

Ginsenosides: Found in ginseng, known for their medicinal properties.

Quillaja Saponins: Extracted from Quillaja saponaria, used as adjuvants in vaccines.

Soyasaponins: Found in soybeans, studied for their health benefits

Uniqueness

Saponin 2 is unique due to its specific sugar moieties and aglycone structure, which confer distinct biological activities and pharmacokinetic properties. Its ability to form stable foams and act as a natural surfactant makes it particularly valuable in various industrial applications .

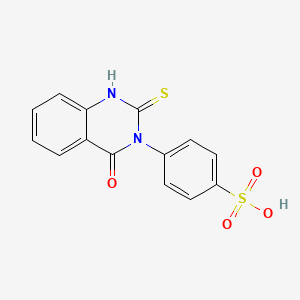

Properties

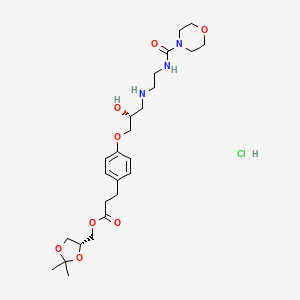

Molecular Formula |

C48H76O19 |

|---|---|

Molecular Weight |

957.1 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aR,9R,11S,12aS,14bR)-11-carboxy-9-hydroxy-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C48H76O19/c1-20-28(51)30(53)34(57)39(62-20)66-36-31(54)29(52)23(19-49)63-40(36)67-37-33(56)32(55)35(38(58)59)65-41(37)64-27-12-13-46(6)24(43(27,2)3)11-14-48(8)25(46)10-9-21-22-17-44(4,42(60)61)18-26(50)45(22,5)15-16-47(21,48)7/h9,20,22-37,39-41,49-57H,10-19H2,1-8H3,(H,58,59)(H,60,61)/t20-,22-,23+,24?,25?,26+,27-,28-,29-,30+,31-,32-,33-,34+,35-,36+,37+,39-,40-,41+,44-,45+,46-,47+,48+/m0/s1 |

InChI Key |

KBUDSKUKPVHZKZ-IHQJZQLWSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5(C(C4(C)C)CC[C@@]6(C5CC=C7[C@]6(CC[C@@]8([C@H]7C[C@](C[C@H]8O)(C)C(=O)O)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8O)(C)C(=O)O)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester](/img/structure/B14074839.png)